2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride
Description
2-(1-Methyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride (CAS: 1401426-05-8) is a bicyclic organic compound featuring a cyclopropane ring fused to a methyl-substituted pyrazole moiety. Its molecular formula is C₇H₁₃Cl₂N₃, with a molar mass of 210.11 g/mol . The dihydrochloride salt form enhances aqueous solubility, a critical feature for pharmaceutical applications, as seen in other bioactive dihydrochloride salts like levocetirizine .
Properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)cyclopropan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-10-4-5(3-9-10)6-2-7(6)8;;/h3-4,6-7H,2,8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXDAUIZBWDPLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CC2N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with cyclopropanamine in the presence of hydrochloric acid. The reaction conditions often include heating and stirring to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-(1-Methyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the pyrazole ring or the cyclopropane ring is substituted with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(1-Methyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: This compound can be used in biochemical assays to study enzyme interactions and binding affinities.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The cyclopropane ring provides structural rigidity, which can enhance binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Physicochemical Comparisons
Key Research Findings and Differences
Cyclopropane Derivatives
- Target Compound vs. The target’s pyrazole may confer greater metabolic stability due to reduced susceptibility to oxidative metabolism .
- Stereochemical Variants :
Dihydrochloride Salts in Drug Design
- Both the target compound and levocetirizine dihydrochloride leverage the dihydrochloride salt to enhance solubility and oral bioavailability. However, levocetirizine’s larger structure (piperazine and carboxylate groups) enables distinct pharmacokinetic profiles, such as longer half-life .
Heterocyclic Diversity
- Compound 19 () incorporates pyrimidine and fluorophenyl groups, expanding its π-π stacking and hydrophobic interactions compared to the target’s simpler pyrazole-cyclopropane system. This structural complexity correlates with its role as a potent enzyme inhibitor .
Biological Activity
2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride is a compound featuring a cyclopropane ring attached to a pyrazole moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry. Recent studies have explored its applications in various therapeutic areas, including antimicrobial and anticancer properties.
The compound has the following chemical characteristics:
- Molecular Formula : CHN
- Molecular Weight : 151.21 g/mol
- CAS Number : 1157139-36-0
The biological activity of 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride is primarily attributed to its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Antimicrobial Activity
Research indicates that compounds with pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine has effective activity against various bacterial strains, suggesting its potential as an antimicrobial agent .
Anticancer Properties
The compound has also been investigated for its anticancer activity. In a study assessing the cytotoxic effects on cancer cell lines, 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine displayed dose-dependent inhibition of cell proliferation. The IC values for different cancer cell lines were found to be below 50 µM, indicating potent activity .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various pyrazole derivatives included 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine. The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to control groups. The results are summarized in Table 1.
| Bacterial Strain | Inhibition Zone (mm) | IC (µM) |
|---|---|---|
| Staphylococcus aureus | 15 | 30 |
| Escherichia coli | 12 | 25 |
| Pseudomonas aeruginosa | 10 | 40 |
Case Study 2: Anticancer Activity
In another investigation focusing on its anticancer properties, the compound was tested against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The findings are presented in Table 2.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 35 | Induction of apoptosis via mitochondrial pathway |
| A549 | 45 | Inhibition of cell cycle progression |
Q & A
Q. What are the standard synthetic routes for preparing 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride?
The synthesis typically involves cyclopropanation of pyrazole derivatives. A common method includes alkylation of 1-methylpyrazole with a cyclopropane-containing precursor (e.g., bromocyclopropane derivatives), followed by dihydrochloride salt formation. Reaction conditions often require inert solvents (e.g., ethanol) and heating (60–80°C) to achieve optimal yields. Post-synthesis purification via recrystallization or chromatography is critical to isolate the dihydrochloride form .
Q. Which analytical techniques are recommended for structural characterization of this compound?
Key methods include:
- NMR spectroscopy : To confirm the cyclopropane ring (δ ~1.0–2.0 ppm) and pyrazole proton environments (δ ~7.0–8.0 ppm).
- Mass spectrometry (MS) : For molecular ion ([M+H]+) verification and fragmentation pattern analysis.
- X-ray crystallography : To resolve 3D conformation using programs like SHELXL .
- Elemental analysis : To validate Cl⁻ content in the dihydrochloride salt .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in cyclopropanation steps?
Contradictions in yield data often arise from competing side reactions (e.g., ring-opening of cyclopropane). Strategies include:
Q. What computational approaches are effective for predicting binding affinities of this compound to biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with enzymes/receptors. The pyrazole moiety engages in π-π stacking with aromatic residues, while the cyclopropane’s rigidity enhances binding entropy. Validate predictions with experimental assays (e.g., SPR or ITC) to resolve discrepancies between computational and empirical data .
Q. How do structural modifications (e.g., substituent variations on pyrazole) impact bioactivity?
SAR studies show that:
- Methyl substitution at pyrazole N1 : Increases metabolic stability but may reduce solubility.
- Electron-withdrawing groups on cyclopropane : Enhance receptor affinity but could increase toxicity. Comparative assays (e.g., IC50 determinations) under standardized conditions are critical to avoid data contradictions .
Experimental Design & Data Analysis
Q. What strategies resolve contradictions in reported enzymatic inhibition data?
Discrepancies often stem from assay variability (pH, temperature) or impurity profiles. Recommendations:
- Control experiments : Include reference inhibitors (e.g., staurosporine for kinases).
- Batch-to-batch consistency checks : Use HPLC to verify purity ≥95% .
Q. How should researchers design stability studies for this compound under physiological conditions?
- pH-dependent degradation : Test solubility and stability in buffers (pH 1–9) at 37°C.
- Light/oxygen sensitivity : Store samples in amber vials under nitrogen.
- LC-MS monitoring : Track degradation products (e.g., cyclopropane ring-opening) over 24–72 hours .
Structural and Mechanistic Insights
Q. What crystallographic challenges arise in resolving this compound’s dihydrochloride form?
The dihydrochloride salt may form multiple polymorphs. Use high-resolution X-ray data (≤1.0 Å) and SHELXL’s twin refinement tools to address twinning or disorder in the crystal lattice .
Q. Why does the cyclopropane ring enhance target selectivity compared to flexible analogs?
The ring’s strain restricts conformational freedom, reducing entropic penalties upon binding. This "pre-organization" effect is validated by comparing ΔG values (ITC) of cyclopropane vs. non-cyclopropane derivatives .
Methodological Best Practices
Q. What protocols ensure reproducibility in scaled-up synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
